Ethyl2-formyl-4,6-dimethoxybenzoate

Description

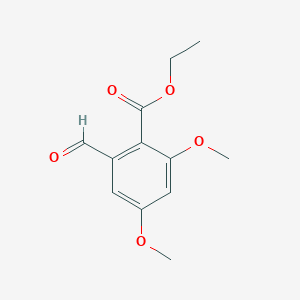

Ethyl 2-formyl-4,6-dimethoxybenzoate is a benzoate ester derivative featuring a formyl group at the 2-position and methoxy groups at the 4- and 6-positions of the aromatic ring. Its methoxy groups enhance electron density on the aromatic ring, influencing both chemical reactivity and physical properties like solubility and melting point .

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

ethyl 2-formyl-4,6-dimethoxybenzoate |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(14)11-8(7-13)5-9(15-2)6-10(11)16-3/h5-7H,4H2,1-3H3 |

InChI Key |

POZBEPUTAZYCMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1OC)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-4,6-dimethoxybenzoate typically involves the esterification of 2-formyl-4,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-formyl-4,6-dimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-carboxy-4,6-dimethoxybenzoic acid.

Reduction: 2-hydroxymethyl-4,6-dimethoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-4,6-dimethoxybenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Br, I, CHO) : Enhance electrophilic aromatic substitution reactivity. For example, brominated analogs () undergo radiobromination or coupling reactions due to the leaving-group ability of halogens .

- Electron-Donating Groups (e.g., butyl, methoxy) : Increase lipophilicity and stability. Ethyl 2-butyl-4,6-dimethoxybenzoate’s alkyl chain likely improves membrane permeability in antibiotic applications .

- Formyl Group : Unique in enabling nucleophilic additions (e.g., Grignard reactions) or serving as a directing group in further functionalization.

- Synthetic Methods: DCC Coupling (): Used for esterification of iodinated benzoic acids with phenols, yielding high-purity products (70–80% yields) . Sonogashira Coupling (): Facilitates alkynylation of brominated benzoates, enabling access to complex architectures like isocoumarins . Radiobromination (): Demonstrates selectivity for dimethoxybenzoyl groups over tyrosine residues (8.5 kcal/mol lower energy barrier), highlighting the reactivity of halogenated analogs .

Research Findings and Implications

- Reactivity Hierarchy : Brominated and iodinated derivatives are superior for electrophilic substitutions (e.g., radiobromination), while formyl-containing compounds offer versatility in nucleophilic reactions .

- Thermal Stability : Higher melting points in iodinated derivatives (e.g., 145–147°C for compound 3) suggest greater crystallinity compared to liquid or oily brominated/alkylated analogs .

- Biological Compatibility : Dimethoxybenzoyl groups maintain peptide binding affinity, making them suitable for biomedical applications without disrupting biological activity .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-formyl-4,6-dimethoxybenzoate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach includes:

- Esterification : Ethylation of 2-hydroxy-4,6-dimethoxybenzoic acid using ethyl bromide or ethanol under acid catalysis (e.g., H₂SO₄) .

- Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at low temperatures (0–5°C) to avoid over-oxidation .

- Purification : Column chromatography with silica gel and a petroleum ether/dichloromethane gradient (4:1 to 1:2) improves purity (>95%) .

Key Reaction Parameters:

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Esterification | K₂CO₃, DMF, 80°C, 4 h | 60–75% | |

| Formylation | POCl₃/DMF, 0°C, 2 h | 40–55% |

Q. Which spectroscopic methods are most effective for characterizing Ethyl 2-formyl-4,6-dimethoxybenzoate?

Methodological Answer:

- NMR : Prioritize H and C NMR for substituent confirmation:

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₂H₁₄O₅: 238.0844) .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, O percentages (e.g., C 60.50%, H 5.92%) .

Advanced Research Questions

Q. How can researchers optimize the formylation step to mitigate low yields or side-product formation?

Methodological Answer: Low yields often arise from competing reactions (e.g., over-oxidation to carboxylic acids). Optimization strategies include:

- Temperature Control : Maintain reaction at 0–5°C to suppress side reactions .

- Catalyst Screening : Test alternatives to POCl₃, such as PCl₅ or ionic liquids, to improve regioselectivity .

- Protective Group Chemistry : Temporarily protect methoxy groups with acetyl before formylation, then deprotect .

Example Data from Analogous Systems:

| Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| POCl₃/DMF | 0 | 52 | 95 | |

| PCl₅/DMF | -10 | 48 | 92 |

Q. How to resolve contradictions between theoretical and observed spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. formyl orientation) .

- DFT Calculations : Compare experimental H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .

- 2D NMR : Use HSQC and HMBC to confirm coupling between formyl protons and adjacent carbons .

Case Study : In a 2023 study, discrepancies in aromatic proton shifts were resolved via X-ray diffraction, confirming steric hindrance from the ethyl ester .

Data Contradiction Analysis

Scenario : Elemental analysis shows 98.2% C purity, but H NMR integration suggests 94% purity.

Resolution Protocol :

Repeat NMR in deuterated DMSO to assess solvent interference.

Cross-validate with LC-MS to detect low-concentration impurities .

Thermogravimetric Analysis (TGA) : Rule out hygroscopicity or solvent retention .

Biological Activity Assessment

Q. Designing Bioactivity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.